Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine
Description
Properties
IUPAC Name |
N-methyl-1-(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-9-5-7-6-10-8(13-7)12-4-2-3-11-12/h2-4,6,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHKWWMZDABWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(S1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850901-21-1 | |
| Record name | methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a thiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or thiazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted under controlled temperatures and in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Structural Properties
Molecular Formula : CHNS
Molecular Weight : 194.26 g/mol
CAS Number : 1850901-21-1
SMILES Notation : CNCC1=CN=C(S1)N2C=CC=N2
The compound features a thiazole ring fused with a pyrazole moiety, contributing to its diverse biological properties. The presence of nitrogen and sulfur atoms within its structure enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 15 µg/mL |
These results suggest that the compound possesses moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored in various cell lines. In vitro studies indicated that this compound exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study on Cytotoxic Effects :
A comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines demonstrated that this compound showed a significant reduction in cell viability at concentrations above 10 µM.
Pharmacological Insights
Compounds similar to this compound have been reported to interact with various biochemical pathways, leading to diverse pharmacological effects. These include:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell proliferation by interfering with the cell cycle.
Material Science Applications
Recent studies have also explored the use of this compound in material science. Its unique structural properties make it a candidate for synthesizing novel polymers and nanomaterials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions, which are crucial for its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Heterocycles: The target compound uniquely combines pyrazole and thiazole rings, which may enhance binding to biological targets through hydrogen bonding (pyrazole) and hydrophobic interactions (thiazole). 5-Amino-3-methyl-1-phenylpyrazole () lacks the thiazole entirely, limiting its utility in sulfur-dependent interactions .
Substituent Effects: The methylamine group in the target compound introduces a basic nitrogen, which could improve solubility in physiological conditions. Aryl substitutions (e.g., p-tolyl in ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Safety and Toxicity: The thiophene-containing analog () is classified as H302 (harmful if swallowed) and H315 (skin irritation), suggesting that sulfur-containing heterocycles may influence toxicity profiles.
Synthetic Utility :
- Compounds like 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () are synthesized via multi-step reactions involving cyclization and coupling, analogous to methods likely used for the target compound. Such protocols often employ catalysts like CuI or Pd(PPh₃)₄ (e.g., ) .
Biological Activity
Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine, a heterocyclic compound featuring both pyrazole and thiazole rings, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀N₄S
- SMILES : CNCC1=CN=C(S1)N2C=CC=N2
- InChI : InChI=1S/C8H10N4S/c1-9-5-7-6-10-8(13-7)12-4-2-3-11-12/h2-4,6,9H,5H₂,1H₃
The compound's structure is significant as it combines the properties of both pyrazole and thiazole, which are known for their diverse biological activities.
This compound primarily interacts with the enzyme NAMPT (Nicotinamide adenine dinucleotide (NAD+) biosynthetic enzyme) . This enzyme is crucial in the NAD+ salvage pathway, which affects various metabolic processes and cellular functions. The compound's interaction with NAMPT may lead to alterations in NAD+ levels, influencing cellular metabolism and potentially impacting aging and disease processes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:
- Antifungal Activity : A derivative of pyrazole was shown to exhibit significant antifungal activity against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming established agents like allicin .
| Compound | EC50 (mg/L) | Positive Control | Control EC50 (mg/L) |
|---|---|---|---|
| Pyrazole Derivative | 0.64 | Allicin | 26.0 |
| Tebuconazole | 0.33 |
Antibacterial Activity
Other derivatives have demonstrated notable antibacterial effects against pathogens such as Pseudomonas syringae. For example:
| Compound | MIC90 (mg/L) | Positive Control |
|---|---|---|
| Pyrazole Derivative | 1.56 | Allicin |
| Bismerthiazol | ||
| Streptomycin Sulfate |
These findings suggest that this compound and its derivatives could serve as promising candidates for developing new antimicrobial agents .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and evaluated for their antifungal properties. One compound exhibited potent activity against Valsa mali in both in vitro and in vivo settings .
- Mechanistic Studies : Investigations revealed that these compounds could induce oxidative stress in fungal cells, leading to cell death through mechanisms such as lipid peroxidation and reactive oxygen species accumulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with precursors like substituted pyrazoles and thiazoles. For example, thiazole intermediates are functionalized via nucleophilic substitution or cross-coupling reactions. Key steps include:
- Step 1 : Formation of the thiazole core using Hantzsch thiazole synthesis (condensation of α-haloketones with thioureas).
- Step 2 : Introduction of the pyrazole moiety via Suzuki-Miyaura coupling or cyclocondensation .
- Critical parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and catalysts (Pd for coupling reactions). Yields improve with inert atmospheres (N₂/Ar) and controlled pH .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Tools :
- NMR : ¹H/¹³C NMR confirms regiochemistry of pyrazole and thiazole rings. Pyrazole NH protons resonate at δ 10–12 ppm, while thiazole protons appear at δ 7–8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] for C₉H₁₀N₄S: calc. 214.0622, obs. 214.0625) .
- IR : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C=S (1050–1150 cm⁻¹) confirm functional groups .
Q. What safety protocols are essential when handling this compound?
- Hazards : Pyrazole-thiazole hybrids may exhibit acute toxicity (oral LD₅₀ > 300 mg/kg in rodents) and skin irritation .
- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and follow OSHA HCS guidelines (e.g., H302, H315 warnings) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Approach :
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). For example, the thiazole ring may interact with hydrophobic pockets via π-π stacking .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with bioactivity (IC₅₀ values) .
- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition) .
Q. How do structural modifications (e.g., methylation) alter its pharmacokinetic properties?
- Case study : Methylation at the pyrazole N-position enhances metabolic stability by reducing CYP450 oxidation.
- Experimental design :
- Synthesize analogs (e.g., ethyl or trifluoromethyl derivatives).
- Assess logP (HPLC) and plasma stability (LC-MS) .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50–85%)?
- Root causes : Variability arises from impurities in precursors or incomplete coupling reactions.
- Solutions :
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Analytical monitoring : TLC or in-situ IR tracks reaction progress .
Q. How can crystallography (e.g., SHELX) elucidate its 3D structure and intermolecular interactions?
- Procedure :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
